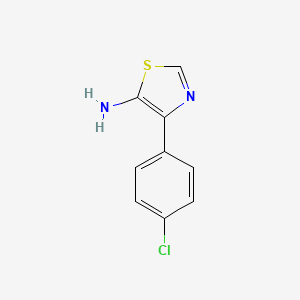

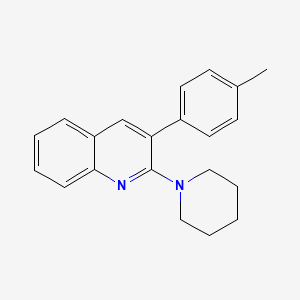

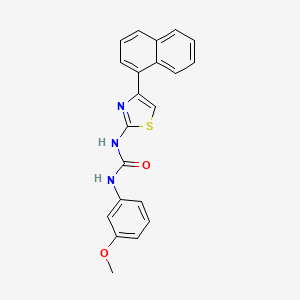

![molecular formula C15H18N4O2 B2412894 N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide CAS No. 440331-90-8](/img/structure/B2412894.png)

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in chemistry due to their broad applicability .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a gold(I)-catalyzed cycloisomerization procedure has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides .Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They are typically nonplanar, and the character of their nonplanarity can vary . The intramolecular hydrogen bond N–H⋅⋅⋅N is often present .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For example, the chemoselective oxygen cyclization via the 6-exo-dig pathway has been observed .Scientific Research Applications

Anticancer Activity

The synthesis of 4H-benzo[d][1,3]oxazines from N-(2-alkynyl)aryl benzamides via gold(I)-catalyzed cycloisomerization has been explored . These newly synthesized compounds demonstrated significant cell proliferation inhibition, particularly those with a substituted aryl group at position C-2. In breast cancer cell lines (MCF-7 and HCC1954), the IC50 values ranged from 3.1 to 95 μM. These findings suggest that these 4H-benzo[d][1,3]oxazines could serve as potential drug candidates for breast cancer treatment.

Organic Phosphors with Large Stokes Shifts

Substituted-benzoxazinone structures, including the core of our compound, exhibit an unusually large Stokes shift. These organic phosphors are relevant for applications in optoelectronics, such as fluorescent sensors and imaging agents .

Inhibitors of Human Leucocyte Elastase and C1r Serine Protease

4H-benzo[d][1,3]oxazines have been successfully employed as inhibitors of human leucocyte elastase and C1r serine protease. These enzymes play crucial roles in inflammatory processes and immune responses .

Progesterone Receptor Agonists

In the context of antitumor activity, 4H-benzo[d][1,3]oxazines have been investigated as progesterone receptor agonists. Their potential impact on hormone-related cancers warrants further exploration .

DNA-Binding Antitumor Agents

These compounds have also been studied as DNA-binding agents with potential antitumor properties. Understanding their interactions with cellular DNA could provide insights into novel therapeutic strategies .

Materials and Heat-Resistant Compounds

The 4H-benzo[d][1,3]oxazine core appears in various materials and heat-resistant compounds. Its versatility makes it valuable for applications in polymer science, materials engineering, and flame retardancy .

Mechanism of Action

Future Directions

Compounds with a similar structure have been used in various fields, including as potential drug candidates for breast cancer treatment . Therefore, future research could potentially focus on exploring the therapeutic potential of “N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” and similar compounds .

properties

IUPAC Name |

N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYARZTCVQMWJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

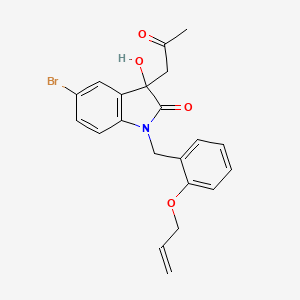

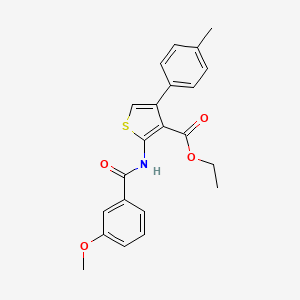

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

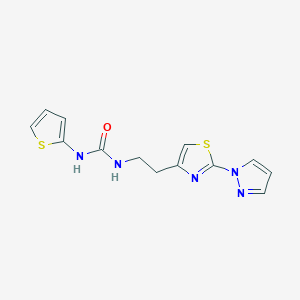

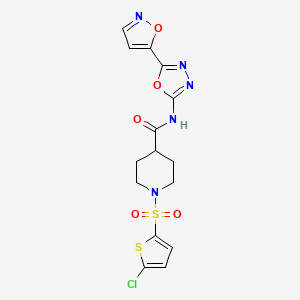

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)

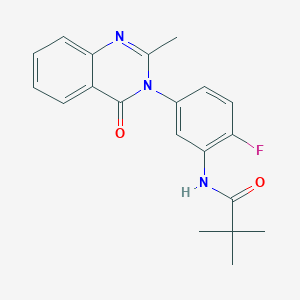

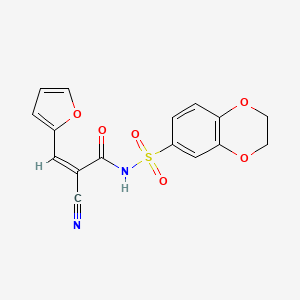

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)